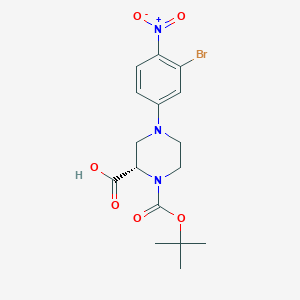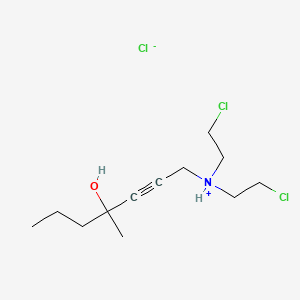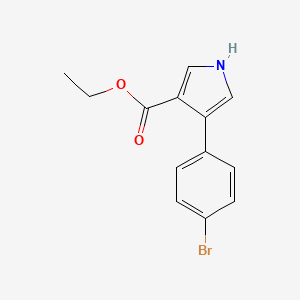
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a bromophenyl group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which leads to the formation of the pyrrole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.
Major Products Formed
Substitution Reactions: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrolinones.
Reduction: Formation of pyrrolidines.
Ester Hydrolysis: Formation of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acid and ethanol.
科学研究应用
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid ethyl ester: Similar structure but lacks the pyrrole ring.
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group also allows for further functionalization, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
ethyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI 键 |
VDTGZELRBPTCAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



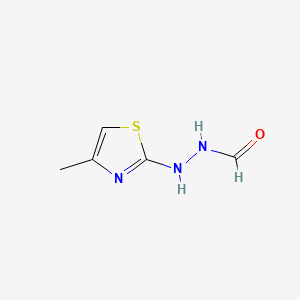
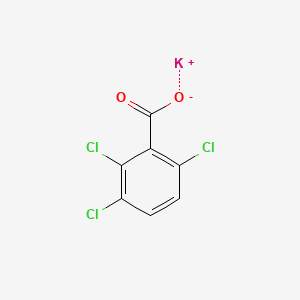
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
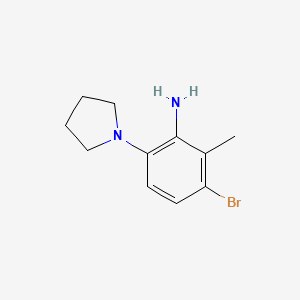
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
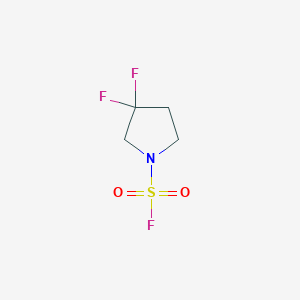
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
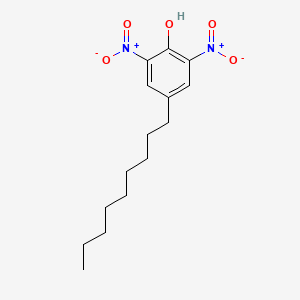
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
